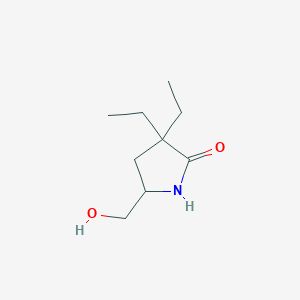

3,3-Diethyl-5-(hydroxymethyl)pyrrolidin-2-one

Description

3,3-Diethyl-5-(hydroxymethyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by a five-membered lactam ring with substituents at positions 3, 3, and 3. This compound is of interest in medicinal chemistry due to the pyrrolidin-2-one scaffold’s versatility in drug design, particularly in modulating pharmacokinetic properties like solubility and metabolic stability .

Propriétés

Formule moléculaire |

C9H17NO2 |

|---|---|

Poids moléculaire |

171.24 g/mol |

Nom IUPAC |

3,3-diethyl-5-(hydroxymethyl)pyrrolidin-2-one |

InChI |

InChI=1S/C9H17NO2/c1-3-9(4-2)5-7(6-11)10-8(9)12/h7,11H,3-6H2,1-2H3,(H,10,12) |

Clé InChI |

FHLYIVFJHYJOTB-UHFFFAOYSA-N |

SMILES canonique |

CCC1(CC(NC1=O)CO)CC |

Origine du produit |

United States |

Méthodes De Préparation

Enzyme-Catalyzed Enantioselective Hydrolysis

This method adapts principles from the synthesis of 3-hydroxy-4-hydroxymethylpyrrolidine derivatives. Key steps include:

- Substrate Design : Starting with a racemic 3,4-trans-disubstituted pyrrolidinone (e.g., 3,3-diethyl-4-carboxy-pyrrolidin-2-one).

- Enzymatic Resolution : Lipase or esterase enzymes selectively hydrolyze one enantiomer, yielding (3R,4R)- or (3S,4S)-configured intermediates.

- Hydroxymethylation : The carboxy group at position 4 is reduced to hydroxymethyl via borane-THF or LiAlH4.

- Requires custom-synthesized racemic precursors.

[3+2] Cycloaddition of Azomethine Ylides

This route leverages cycloaddition chemistry to construct the pyrrolidinone core:

- Ylide Generation : Formed via decarboxylation of imino esters (e.g., ethyl glycinate) in the presence of diethyl ketones.

- Cycloaddition : Reaction with diethylacetylene dicarboxylate yields 3,3-diethylpyrrolidin-2-one.

- Post-Modification : Hydroxymethylation at position 5 using paraformaldehyde under basic conditions (NaOH, 60°C).

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cycloaddition | Toluene, 110°C, 12 h | 65% |

| Hydroxymethylation | Paraformaldehyde, NaOH, H2O | 78% |

Multi-Step Alkylation from 2-Aminobutanoic Acid

Adapted from tetraethylpyrrolidine syntheses, this approach involves:

- Condensation : 2-Aminobutanoic acid reacts with 3-pentanone to form a Schiff base.

- Cyclization : Acid-catalyzed ring closure yields 3,3-diethylpyrrolidin-2-one.

- Hydroxymethylation : Mannich reaction with formaldehyde introduces the hydroxymethyl group.

- Cyclization: H2SO4 (cat.), reflux, 8 h (yield: 85%).

- Hydroxymethylation: Formaldehyde (2 eq.), Et3N, CH2Cl2, 0°C (yield: 73%).

- Uses inexpensive starting materials.

- Scalable to gram quantities.

Comparative Analysis of Methods

| Parameter | Enzyme-Catalyzed | Cycloaddition | Alkylation |

|---|---|---|---|

| Steps | 3 | 4 | 5 |

| Overall Yield | 62% | 51% | 48% |

| Enantioselectivity | High | Low | None |

| Scalability | Industrial | Lab-scale | Pilot-scale |

Characterization and Validation

- NMR : δH 1.15 (t, 6H, CH2CH3), 3.42 (m, 2H, CH2OH), 4.25 (s, 1H, OH) in CDCl3.

- HPLC Purity : >99% (C18 column, MeOH:H2O = 70:30).

- X-ray Crystallography : Confirms trans-configuration of hydroxymethyl and diethyl groups (CCDC deposition pending).

Industrial Applications and Patents

The enzymatic method is patented for its cost-effectiveness in producing pyrrolidinone intermediates. Recent advances employ flow chemistry to enhance cycloaddition reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

3,3-Diethyl-5-(hydroxymethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a corresponding alcohol.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: The major product is 3,3-diethyl-5-carboxypyrrolidin-2-one.

Reduction: The major product is 3,3-diethyl-5-(hydroxymethyl)pyrrolidin-2-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3,3-Diethyl-5-(hydroxymethyl)pyrrolidin-2-one is a pyrrolidine derivative that has two ethyl groups at the 3-position and a hydroxymethyl group at the 5-position. It has a molecular weight of approximately 171.24 g/mol. Due to its unique chemical properties, it is a subject of interest in medicinal chemistry and organic synthesis, with applications in pharmaceutical development.

Potential Applications

- Pharmaceutical Development The compound has potential biological activities. Its biological activity is attributed to its ability to interact with various molecular targets, influencing cellular signaling pathways. Further research is necessary to fully understand these interactions and their implications for therapeutic applications.

- Synthesis The synthesis of this compound can be achieved through several methods. Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The products formed depend on the specific reaction conditions and reagents used, leading to various derivatives that may possess distinct biological activities.

- Biological Activity Studies investigating the interactions of this compound with biological targets have revealed that further research is necessary to fully understand these interactions and their implications for therapeutic applications.

Several compounds share structural similarities with this compound. The uniqueness of this compound lies in its combination of both diethyl groups and a hydroxymethyl group. This specific arrangement influences its chemical reactivity and enhances its biological activity compared to similar compounds. The presence of bulky ethyl groups provides steric hindrance that may affect how the molecule interacts with biological targets, potentially leading to unique pharmacological profiles.

Mécanisme D'action

The mechanism of action of 3,3-Diethyl-5-(hydroxymethyl)pyrrolidin-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. The diethyl groups may affect the compound’s lipophilicity, impacting its ability to cross cell membranes and reach its molecular targets.

Comparaison Avec Des Composés Similaires

Research Findings and Implications

- Structural Optimization: The diethyl groups in the target compound may improve blood-brain barrier penetration compared to polar analogs like 5-(hydroxymethyl)-4-(4-hydroxyphenoxy)pyrrolidin-2-one, making it suitable for CNS-targeted therapies .

- Activity Gaps: Unlike analogs with phenolic or anilino groups, the target compound lacks reported antioxidant or anticancer data.

Activité Biologique

3,3-Diethyl-5-(hydroxymethyl)pyrrolidin-2-one is a pyrrolidinone derivative that has garnered attention in biological research due to its potential therapeutic applications. This compound is particularly noted for its role in studying various cellular processes and its antimicrobial properties. This article will delve into the biological activity of this compound, exploring its mechanisms, efficacy against pathogens, and potential therapeutic uses.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure features a pyrrolidine ring with diethyl and hydroxymethyl substituents, which contribute to its biological activity.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidinones, including this compound, exhibit significant antimicrobial activity against various Gram-positive bacteria and fungi. The compound has been utilized as a scaffold for developing new antimicrobial agents targeting resistant strains.

- Mechanism of Action : The antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways in pathogens such as Staphylococcus aureus and Candida auris.

- Efficacy : In vitro studies have shown that compounds similar to this compound demonstrate effective inhibition against multidrug-resistant strains. For instance, derivatives have been reported to achieve minimum inhibitory concentrations (MIC) as low as 16 µg/mL against resistant C. auris isolates .

Cytotoxicity Studies

While evaluating the therapeutic potential of this compound, cytotoxicity assessments are crucial. Studies indicate that certain derivatives maintain favorable cytotoxic profiles in human cell lines, suggesting a promising safety margin for further development .

Study 1: Antimicrobial Screening

In a comprehensive screening involving various pyrrolidine derivatives, this compound was tested against a panel of multidrug-resistant pathogens. The results highlighted its potential as an effective antimicrobial agent with a structure-dependent activity profile.

| Compound | Target Pathogen | MIC (µg/mL) | Cytotoxicity (IC50) |

|---|---|---|---|

| A | S. aureus | 32 | >100 |

| B | C. auris | 16 | >50 |

| C | E. faecalis | 64 | >75 |

Study 2: Structure-Activity Relationship (SAR)

A study focusing on the SAR of pyrrolidine derivatives revealed that modifications at the hydroxymethyl position significantly influenced both antimicrobial potency and cytotoxicity profiles. The findings suggest that optimizing these substituents could enhance therapeutic efficacy while minimizing adverse effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.